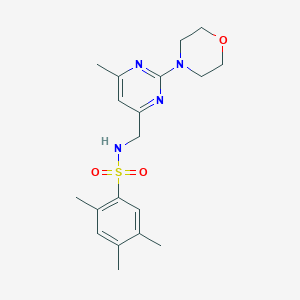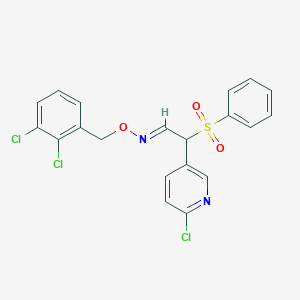
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that regulates neuronal activity and plays a critical role in the pathophysiology of several neurological disorders, including epilepsy, anxiety, and depression. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have therapeutic effects in these disorders.
Applications De Recherche Scientifique
Synthesis and Activity in Antiarrhythmic Research
Benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown significant potential in the field of antiarrhythmic drug development. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, such as flecainide acetate, have been extensively studied for their oral antiarrhythmic activity, demonstrating the versatility of benzamide derivatives in therapeutic applications (Banitt et al., 1977).
Catalysis and Organic Synthesis
The development of methodologies for the synthesis of complex organic compounds often involves benzamide derivatives. For instance, rhodium-catalyzed oxidative coupling between benzamides and alkynes has been explored for the synthesis of polycyclic amides, showcasing the role of benzamides in facilitating innovative synthetic routes (Song et al., 2010).
Antitumor Activity
Benzamide derivatives have been identified as potent inhibitors of histone deacetylase (HDAC), demonstrating marked in vivo antitumor activity against various human tumors. MS-27-275, a synthetic benzamide derivative, has shown promise as an antitumor agent through HDAC inhibition, offering a novel chemotherapeutic strategy for cancers resistant to traditional treatments (Saito et al., 1999).
Supramolecular Chemistry
Benzamide derivatives play a significant role in supramolecular chemistry, particularly in the design of self-assembling materials. The structure of certain benzamide derivatives enables the formation of unique organizational motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting potential applications in the development of new materials (Lightfoot et al., 1999).
Sensing Applications
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has led to advancements in the field of colorimetric sensing. These compounds have demonstrated the ability to detect fluoride anions through a color transition visible to the naked eye, highlighting the utility of benzamide derivatives in the development of chemical sensors (Younes et al., 2020).
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-5-3-4-10(8-11)12(20)19-13(9-18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEJBDKLHKWBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)

![4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2568032.png)
![(E)-4-(Dimethylamino)-N-[2-(2-oxo-3H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2568033.png)
![N-[2-[[Cyclopropyl-(5-methyl-1H-imidazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2568034.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)
![4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-benzoic acid](/img/structure/B2568040.png)